5-Benzylidene-3-(phenylamino)-2-thioxoimidazolidin-4-one
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Overview
Description
5-Benzylidene-3-(phenylamino)-2-thioxoimidazolidin-4-one is a heterocyclic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both sulfur and nitrogen atoms in the thiazolidinone ring enhances its pharmacological properties, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-3-(phenylamino)-2-thioxoimidazolidin-4-one typically involves the condensation of benzaldehyde with 3-(phenylamino)-2-thioxoimidazolidin-4-one. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions .
Industrial Production Methods
This may include the use of catalysts, solvent selection, and temperature control to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Benzylidene-3-(phenylamino)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Benzylidene-3-(phenylamino)-2-thioxoimidazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, leading to changes in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with similar structures but different substituents.
Thiazoles: Another class of sulfur-containing heterocycles with diverse biological activities.
Uniqueness
5-Benzylidene-3-(phenylamino)-2-thioxoimidazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thiazolidinones and thiazoles.
Properties
Molecular Formula |
C16H13N3OS |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
(5Z)-3-anilino-5-benzylidene-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H13N3OS/c20-15-14(11-12-7-3-1-4-8-12)17-16(21)19(15)18-13-9-5-2-6-10-13/h1-11,18H,(H,17,21)/b14-11- |
InChI Key |
PZCPFZKZYWSZJB-KAMYIIQDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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